Bisphenol A Bissulfate Disodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

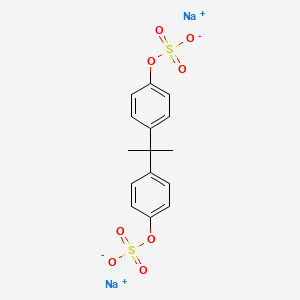

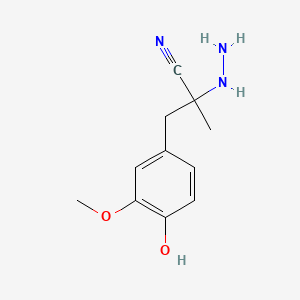

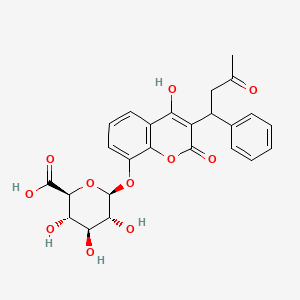

The molecular structure of Bisphenol A Bissulfate Disodium Salt consists of two sodium ions (Na+), a propane-2,2-diylbis (4,1-phenylene) bis (sulfate) group, and two phenol groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of Bisphenol A Bissulfate Disodium Salt include a molecular weight of 432.376 and a molecular formula of C15 H14 Na2 O8 S2 . Other properties such as density, boiling point, melting point, and flash point are not available .

Applications De Recherche Scientifique

Environmental Science: Remediation of Contaminants

Bisphenol A Bissulfate Disodium Salt is actively researched for its role in environmental remediation. Studies focus on its effectiveness in adsorbing and breaking down contaminants like BPA, which is a known endocrine disruptor . The compound’s ability to interact with various pollutants makes it a valuable asset in cleaning up environmental waste.

Medicine: Safety in Medical Devices

In the medical field, there’s significant research on the safety implications of Bisphenol A Bissulfate Disodium Salt in medical devices. It’s crucial to understand the leaching potential of BPA derivatives and their effects on patients, especially vulnerable groups like infants and pregnant women . Research aims to establish safe exposure levels and develop BPA-free alternatives for medical use.

Material Science: Development of New Materials

The applications of Bisphenol A Bissulfate Disodium Salt in material science include the development of new polymers and coatings. Its properties are utilized to enhance the durability and performance of materials used in various industries, from automotive to consumer goods .

Analytical Chemistry: Detection of Pollutants

In analytical chemistry, Bisphenol A Bissulfate Disodium Salt serves as a reagent in developing test systems for detecting BPA and similar pollutants in water samples. Its binding properties enable the creation of sensitive assays that can measure trace amounts of contaminants, ensuring water safety .

Biotechnology: Biodegradation Studies

Biotechnological research explores the use of Bisphenol A Bissulfate Disodium Salt in enhancing the biodegradation of BPA by microbial strains. Genetic manipulation of bacteria to improve their degradation efficiency is a key area of study, aiming to utilize these organisms in wastewater treatment processes .

Industrial Processes: Wastewater Treatment

In industrial processes, particularly in the treatment of saline wastewater from petrochemical plants, Bisphenol A Bissulfate Disodium Salt is investigated for its potential to biodegrade BPA. The focus is on optimizing conditions for microbial strains capable of tolerating high salinity while effectively breaking down BPA, thus reducing industrial pollution .

Propriétés

IUPAC Name |

disodium;[4-[2-(4-sulfonatooxyphenyl)propan-2-yl]phenyl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O8S2.2Na/c1-15(2,11-3-7-13(8-4-11)22-24(16,17)18)12-5-9-14(10-6-12)23-25(19,20)21;;/h3-10H,1-2H3,(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPPROYXVPMBRW-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OS(=O)(=O)[O-])C2=CC=C(C=C2)OS(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Na2O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742366 |

Source

|

| Record name | Disodium (propane-2,2-diyl)di(4,1-phenylene) disulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bisphenol A Bissulfate Disodium Salt | |

CAS RN |

10040-44-5 |

Source

|

| Record name | Disodium (propane-2,2-diyl)di(4,1-phenylene) disulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanol, 2-[2-[2-[bis(4-methoxyphenyl)phenylmethoxy]ethoxy]ethoxy]-](/img/structure/B588046.png)

![4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol](/img/structure/B588057.png)